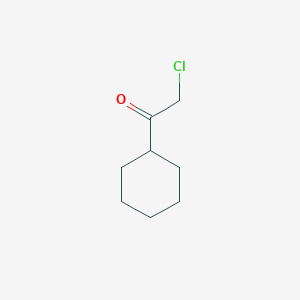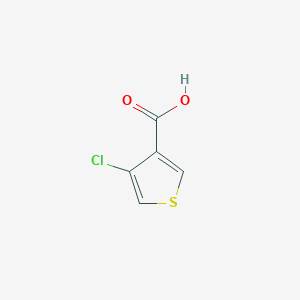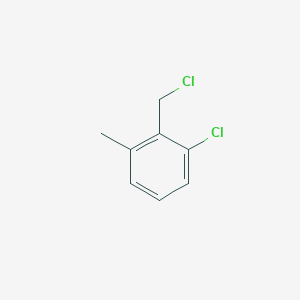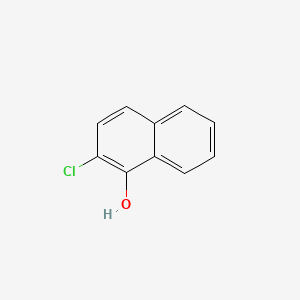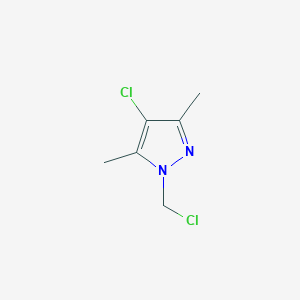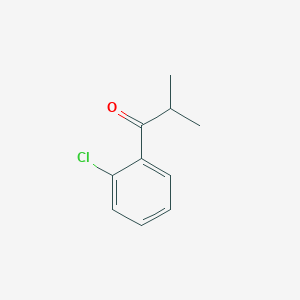![molecular formula C14H15ClN2S B3024846 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899926-57-9](/img/structure/B3024846.png)
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, also known as 3-4-chlorophenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, is a heterocyclic compound that has been studied for its potential applications in the field of medicinal chemistry. This compound has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Furthermore, it has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.5]dec-3-ene-2-thione.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Triphenylphosphine Reactions
Triphenylphosphine promotes reactions involving electron-deficient alkynes and arylidene Meldrum acid, leading to the formation of 7,9-diazaspiro[4.5]dec-1-enes, a class of compounds related to 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione. These reactions exhibit high diastereoselectivity and regioselectivity, indicating potential applications in stereoselective synthesis (Han, Zheng, Zhang, & Yan, 2020).
Electrochemical Reduction Studies
Investigations into the electrochemical reduction of related diazaspiro compounds show distinct electro-reduction processes, suggesting potential applications in electrochemical synthesis and analysis (Zhou, Andreou, Biktagirov, Eames, & Wadhawan, 2010).
Biomedical Applications
Antimicrobial Properties
Microwave-assisted synthesis of novel spiro diarylidenes, including diazaspiro compounds, has demonstrated significant antimicrobial activity against certain bacterial and fungal strains. This highlights their potential as a new class of antimicrobial agents (Shroff, Mohanta, Baitharu, Bag, & Behera, 2022).
Antibacterial and Antifungal Agents
Ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, a related compound class, have shown effectiveness against clinically isolated microorganisms, indicating their potential use in treating bacterial and fungal infections (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).
Antitubercular Activity
Novel spiroisoxazolidines derived from diazaspiro compounds have been evaluated for their activity against Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis (Kumar, Perumal, Shetty, Yogeeswari, & Sriram, 2010).
Chemical Design and Drug Development
Protein Tyrosine Phosphatase Inhibitors
Some diazaspiro derivatives have been synthesized and evaluated as inhibitors of protein tyrosine phosphatase 1B, indicating potential applications in the design of new drugs for diseases where this enzyme is implicated (Wang, Chen, Gao, Sheng, Li, Li, & Feng, 2015).
Glucagon Receptor Antagonists
Spiroimidazolone-based antagonists of the human glucagon receptor, which include diazaspiro compounds, have been developed for potential use in treating conditions like diabetes (Demong et al., 2014).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2S/c15-11-6-4-10(5-7-11)12-13(18)17-14(16-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWUAIWHOFGISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


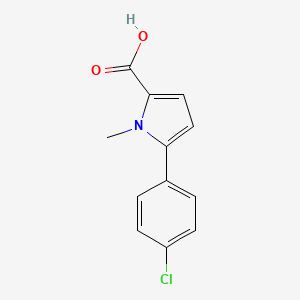
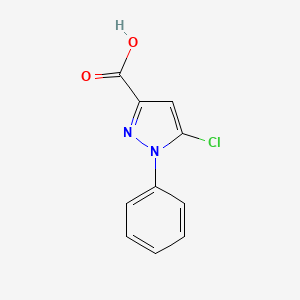

![1-[(2-Chlorophenyl)methyl]piperidin-4-one](/img/structure/B3024772.png)
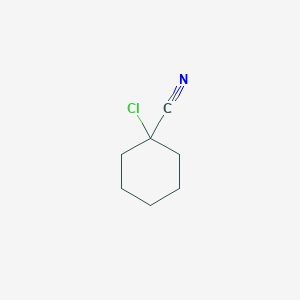
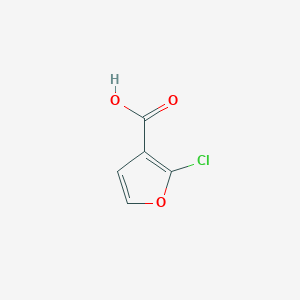
![7-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3024776.png)
